molecular formula C14H12F3NO2S B2944055 N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396863-00-5

N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2944055
CAS No.: 1396863-00-5
M. Wt: 315.31
InChI Key: PCONIEALHMJDJW-UHFFFAOYSA-N
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Description

“N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a suitable thiophene derivative with a benzamide derivative . The trifluoromethoxy group could be introduced using various methods of fluorination .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene ring, and a trifluoromethoxy group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various chemical reactions characteristic of its functional groups. For example, the benzamide group could undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Heterocyclic Synthesis

Research by Mohareb et al. (2004) delves into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the formation of various nitrogen nucleophiles, contributing to the development of pyrazole, isoxazole, and other derivatives. This exploration highlights the compound's utility in heterocyclic synthesis and potential applications in creating diverse heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Crystal Structure Analysis

Sharma et al. (2016) synthesized and analyzed the crystal structure of a related thiophene derivative, providing insights into its chemical behavior and interactions. This study aids in understanding the molecular arrangement and potential chemical properties of thiophene derivatives through X-ray diffraction studies (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Anticancer Activity

Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted benzamides, which, while not directly involving N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, contributes to the broader understanding of benzamide derivatives in anticancer research. Their findings on the moderate to excellent anticancer activities of synthesized compounds emphasize the potential therapeutic applications of such derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis Methodologies

Wang et al. (2008) described a copper-catalyzed intramolecular cyclization process for synthesizing N-benzothiazol-2-yl-amides, showcasing an efficient methodology for creating complex molecules that could be applicable to the synthesis of this compound derivatives. This research underlines the significance of novel catalytic processes in synthesizing heterocyclic compounds (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the pharmaceutical industry. Additionally, research could be conducted to improve the synthesis of this compound, making it more efficient or environmentally friendly .

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)20-12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCONIEALHMJDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CSC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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